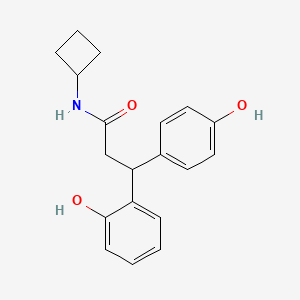![molecular formula C18H14N2O4S B6031318 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate, also known as Thiazolidine, is a heterocyclic compound that has been widely studied for its potential biomedical applications. Thiazolidine has been found to possess various biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
Applications De Recherche Scientifique
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has been extensively studied for its potential biomedical applications. One of the most significant applications of this compound is its use as an antioxidant. This compound has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cellular damage. This compound has also been studied for its potential anti-inflammatory and antitumor properties.
Mécanisme D'action
The mechanism of action of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound exerts its biological effects by modulating oxidative stress and inflammation. This compound has been found to inhibit the production of reactive oxygen species and reduce the expression of inflammatory cytokines. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in cellular damage. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to possess antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to possess various biological activities. This compound can also be easily modified to produce analogs with improved biological activities. However, this compound has several limitations for lab experiments. This compound is relatively unstable and can degrade over time. Additionally, this compound can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has several potential future directions for research. One potential direction is the development of this compound analogs with improved biological activities. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. This compound could also be studied for its potential applications in the development of new drugs and therapies. Finally, this compound could be studied for its potential applications in the field of materials science.
Méthodes De Synthèse
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate can be synthesized by the reaction of 2-mercaptoacetic acid with an aldehyde or ketone in the presence of a base. This reaction results in the formation of a thiazolidine ring, which can be further modified to produce this compound. Additionally, this compound can be synthesized by the reaction of 4-methoxybenzoic acid with 2-aminothiophenol in the presence of a base.
Propriétés
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-23-13-8-4-12(5-9-13)17(22)24-14-6-2-11(3-7-14)10-15-16(21)20-18(19)25-15/h2-10H,1H3,(H2,19,20,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAFQXCZFXVJKG-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)

![2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B6031263.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)
![2-(3-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031284.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031290.png)

![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6031298.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B6031301.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![2-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6031327.png)